molecular formula C8H6FNO3 B1313310 [(2-Fluorophenyl)amino](oxo)acetic acid CAS No. 84944-15-0

[(2-Fluorophenyl)amino](oxo)acetic acid

Cat. No. B1313310
CAS RN: 84944-15-0
M. Wt: 183.14 g/mol
InChI Key: ZZJNRZPPZXFTAG-UHFFFAOYSA-N
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Description

“(2-Fluorophenyl)aminoacetic acid” is a chemical compound with the molecular formula C8H6FNO3. It has a molecular weight of 183.14 g/mol . It is a solid in physical form .


Molecular Structure Analysis

The InChI code for “(2-Fluorophenyl)aminoacetic acid” is 1S/C8H6FNO3/c9-5-3-1-2-4-6(5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13) .


Physical And Chemical Properties Analysis

“(2-Fluorophenyl)aminoacetic acid” is a solid at room temperature . It has a molecular weight of 183.14 g/mol .

Scientific Research Applications

Crystal Structure and Molecular Interactions

The crystal structure of similar compounds, such as fluroxypyr (a pyridine herbicide), reveals a complex network of molecular interactions, including hydrogen bonds and weak π–π interactions, which form a three-dimensional network in the crystal. This structural information is crucial for understanding the physical and chemical properties of these compounds and their potential applications in various fields (Park et al., 2016).

Synthesis and Chemical Characterization

Advanced methods for the synthesis of related compounds, like 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, have been developed. These methods offer improved simplicity, economy, and convenience, with significant overall yields, providing a basis for large-scale production and further research in chemical and pharmaceutical applications (Liu Ying-xiang, 2007).

Quantum Chemical Computations

Quantum chemical computations and vibrational spectral analysis provide deep insights into the molecular geometry, bonding features, and harmonic vibrational wavenumber of related compounds like [(4-Hydroxyphenyl)amino] (oxo) acetic acid. These studies, including natural bond orbital analysis and molecular electrostatic potential construction, are fundamental in the field of material sciences and drug design (Bell & Dhas, 2019).

Synthesis of Derivatives and Analgesic Activities

Research on the synthesis of new derivatives, like imidazolyl acetic acid derivatives, reveals their potential anti-inflammatory and analgesic activities. These compounds, through various chemical reactions and evaluations, show promise in pharmaceutical applications, especially in pain management and treatment of inflammation (Khalifa & Abdelbaky, 2008).

properties

IUPAC Name

2-(2-fluoroanilino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c9-5-3-1-2-4-6(5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJNRZPPZXFTAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467488
Record name [(2-fluorophenyl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2-Fluorophenyl)amino](oxo)acetic acid

CAS RN

84944-15-0
Record name [(2-fluorophenyl)amino](oxo)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Choi, AB Beeler, A Pradhan, EB Watkins… - Journal of …, 2007 - ACS Publications
Lactate dehydrogenase (LDH) is a key enzyme in the glycolytic pathway of Plasmodium falciparum (pf) and has several unique amino acids, related to other LDHs, at the active site, …
Number of citations: 62 pubs.acs.org

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